Digitoxigenin formate
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Overview
Description
Digitoxigenin formate is a chemical compound derived from digitoxigenin, which is a cardenolide and the aglycone of digitoxin. Cardenolides are a class of steroid lactones that contain a furan-2-one moiety linked to the C17 atom of a cyclopenta[a]phenanthrene derivative . This compound is known for its biological activities and has been studied for various applications in medicine and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Digitoxigenin formate can be synthesized from digitoxigenin through esterification reactions. One common method involves reacting digitoxigenin with formic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Digitoxigenin formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to digitoxigenin.
Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of digitoxigenin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other cardenolide derivatives.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Studied for its potential therapeutic effects, including wound healing and antileishmanial activities
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of digitoxigenin formate involves its interaction with molecular targets such as Na⁺/K⁺-ATPase. By inhibiting this enzyme, it increases intracellular sodium and calcium concentrations, which can promote activation of contractile proteins like actin and myosin. This mechanism is similar to that of other cardiac glycosides .
Comparison with Similar Compounds
Similar Compounds
Digitoxin: A cardiac glycoside with a longer half-life than digitoxigenin.
Gitoxigenin: A derivative with a hydroxyl group at the C16 position.
Thevetigenin: Another cardenolide with similar biological activities
Uniqueness
Digitoxigenin formate is unique due to its specific esterification, which can alter its biological activity and pharmacokinetics. The formate group can influence its solubility, stability, and interaction with molecular targets, making it distinct from other cardenolides .
Properties
CAS No. |
1250-96-0 |
---|---|
Molecular Formula |
C24H34O5 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[(3S,5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C24H34O5/c1-22-8-5-17(29-14-25)12-16(22)3-4-20-19(22)6-9-23(2)18(7-10-24(20,23)27)15-11-21(26)28-13-15/h11,14,16-20,27H,3-10,12-13H2,1-2H3/t16-,17+,18-,19?,20?,22+,23-,24+/m1/s1 |
InChI Key |
CYFZCSUWVQGZIF-ZXRSHIDQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC=O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC=O |
Origin of Product |
United States |
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